1-(4-Methylbenzene-1-sulfonyl)-2-(pent-3-en-1-yl)aziridine
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Overview
Description
1-(4-Methylbenzene-1-sulfonyl)-2-(pent-3-en-1-yl)aziridine is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-2-(pent-3-en-1-yl)aziridine typically involves the reaction of a suitable sulfonyl aziridine precursor with a pent-3-en-1-yl group. One common method is the nucleophilic substitution reaction where a sulfonyl aziridine reacts with an allylic halide under basic conditions.
Industrial Production Methods
Industrial production methods for aziridines often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific conditions for the industrial production of this compound would depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)-2-(pent-3-en-1-yl)aziridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the opening of the aziridine ring, forming amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aziridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a building block for pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-2-(pent-3-en-1-yl)aziridine involves its reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, leading to ring-opening reactions that form reactive intermediates. These intermediates can then participate in further chemical transformations, affecting biological pathways or chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylbenzene-1-sulfonyl)aziridine: Lacks the pent-3-en-1-yl group.
2-(Pent-3-en-1-yl)aziridine: Lacks the sulfonyl group.
N-Tosylaziridine: Contains a tosyl group instead of a methylbenzene sulfonyl group.
Properties
CAS No. |
918160-52-8 |
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Molecular Formula |
C14H19NO2S |
Molecular Weight |
265.37 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-pent-3-enylaziridine |
InChI |
InChI=1S/C14H19NO2S/c1-3-4-5-6-13-11-15(13)18(16,17)14-9-7-12(2)8-10-14/h3-4,7-10,13H,5-6,11H2,1-2H3 |
InChI Key |
KSZPQXPVMKDYIG-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC1CN1S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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